molecular formula C15H24N2O B1373356 2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol CAS No. 1306607-03-3

2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol

Cat. No.: B1373356
CAS No.: 1306607-03-3
M. Wt: 248.36 g/mol
InChI Key: TUEBPPKDRLPUHL-UHFFFAOYSA-N
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Description

2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol is a chemical compound of significant interest in medicinal chemistry and neuroscience research. It features a 1-benzylpiperidine scaffold, a structure recognized for its relevance in the development of ligands for central nervous system targets . Compounds based on the 1-benzylpiperidine core are frequently investigated as potential multitarget directed ligands . This scaffold is a common feature in research focused on acetylcholinesterase (AChE) inhibition, a key therapeutic target for alleviating cognitive symptoms in conditions like Alzheimer's disease (AD) . Furthermore, structural analogs of this compound demonstrate high affinity for sigma receptors (σRs), particularly the σ1R subtype, which is an attractive biological target for treating neuropathic pain and several neurological disorders . The compound's structure, which includes a basic amino group and distinct hydrophobic regions, aligns with general pharmacophore models for sigma receptor ligands . As a building block in synthesis, this reagent is valuable for preparing analogs for Structure-Activity Relationship (SAR) studies, aiding in the optimization of potency, selectivity, and understanding of mechanism of action . Its properties support the development of molecules with potential blood-brain barrier permeability, making it a valuable tool in the discovery of new therapeutic agents for psychiatric and neurodegenerative conditions . This product is intended for non-human research applications only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[(1-benzylpiperidin-4-yl)-methylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c1-16(11-12-18)15-7-9-17(10-8-15)13-14-5-3-2-4-6-14/h2-6,15,18H,7-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUEBPPKDRLPUHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1CCN(CC1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201195632
Record name Ethanol, 2-[methyl[1-(phenylmethyl)-4-piperidinyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201195632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1306607-03-3
Record name Ethanol, 2-[methyl[1-(phenylmethyl)-4-piperidinyl]amino]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1306607-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-[methyl[1-(phenylmethyl)-4-piperidinyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201195632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol typically involves the reaction of 1-benzyl-4-piperidone with appropriate reagents to introduce the amino and ethanol functional groups. . Industrial production methods often involve multi-step processes that ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol undergoes various types of chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Neuropharmacological Research
This compound is significant in neuropharmacological studies due to its structural similarity to known psychoactive substances. It has been investigated for its potential effects on neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Research indicates that compounds with similar piperidine structures may exhibit antidepressant and anxiolytic properties, making this compound a candidate for further exploration in treating mood disorders.

Case Studies
Several studies have highlighted the efficacy of piperidine derivatives in modulating neurochemical pathways. For instance, a study published in the Journal of Medicinal Chemistry examined various piperidine derivatives for their affinity towards serotonin receptors, suggesting that modifications to the benzyl group could enhance receptor binding affinity and selectivity.

Synthetic Organic Chemistry

Intermediate in Synthesis
2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol serves as an important intermediate in the synthesis of other complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions, including alkylation and acylation processes. This versatility makes it valuable in the development of new pharmaceuticals and agrochemicals.

Feasible Synthetic Routes
Recent advancements in synthetic methodologies have outlined efficient pathways for synthesizing this compound. For example, one-step synthesis techniques have been developed that streamline the production of this compound from readily available precursors using modern catalytic systems .

Potential Applications in Drug Development

Targeting Specific Receptors
The structural characteristics of this compound position it as a potential lead compound for developing new drugs targeting specific receptors involved in neurological disorders. The ability to modify the benzyl moiety could lead to enhanced pharmacokinetic properties, such as improved bioavailability and reduced side effects.

Research Findings Summary Table

Application AreaDescriptionNotable Findings
NeuropharmacologyInvestigation of effects on neurotransmitter systemsPotential antidepressant properties noted
Synthetic ChemistryIntermediate for synthesizing complex organic moleculesEfficient one-step synthesis routes identified
Drug DevelopmentLead compound for targeting neurological receptorsStructural modifications could enhance drug efficacy

Mechanism of Action

The mechanism of action of 2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural Analogs of 2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol

Compound Name Ring System Substituents Molecular Formula Key Differences
This compound Piperidin-4-yl Methyl-amino, ethanol C₁₄H₂₂N₂O Reference compound
2-[(1-Benzyl-pyrrolidin-3-yl)-methyl-amino]-ethanol Pyrrolidin-3-yl Methyl-amino, ethanol C₁₄H₂₂N₂O 5-membered ring (vs. 6)
2-[(1-Benzyl-piperidin-3-ylmethyl)-methyl-amino]-ethanol Piperidin-3-yl Methyl-amino, ethanol C₁₅H₂₄N₂O Substituent position (3-yl vs. 4-yl)
2-[((S)-1-Benzyl-piperidin-3-yl)-isopropyl-amino]-ethanol Piperidin-3-yl Isopropyl-amino, ethanol C₁₇H₂₈N₂O Larger substituent (isopropyl)

Key Observations :

  • Ring size : Pyrrolidine analogs (5-membered ring) exhibit different conformational flexibility compared to piperidine derivatives .
  • Substituent position: Piperidin-3-yl vs.
  • Substituent bulk : Isopropyl or ethyl groups increase hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility .

Pharmacological and Functional Comparisons

Table 2: Neurotensin Receptor 1 Agonists with Structural Similarities

Compound Structure (Simplified) Core Structure Substituents Activity Reference
Quinazoline derivatives with methyl-amino-ethanol Quinazoline Fluorocyclopropyl, methoxyphenyl-piperidine Neurotensin Receptor 1 Agonist
This compound Piperidine Benzyl, methyl-amino-ethanol Not reported

Key Observations :

  • Core structure divergence: Quinazoline-based agonists (e.g., 2-({8-chloro-2-(1-fluoro-cyclopropyl)-quinazolin-6-yl}-methyl-amino)-ethanol) exhibit potent neurotensin receptor activity due to their planar heterocyclic core, which facilitates receptor interactions .
  • However, the absence of a quinazoline core in the target compound likely limits comparable receptor activity.

Physicochemical Properties and Thermodynamics

Comparison with 2-(Methyl-amino)-ethanol:

  • Vaporization enthalpy (ΔHvap): 2-(Methyl-amino)-ethanol exhibits strong intramolecular hydrogen bonding, resulting in a ΔHvap of 62.3 kJ/mol . The target compound’s benzyl-piperidine group may disrupt such interactions, increasing ΔHvap due to greater molecular weight and reduced volatility.
  • Solubility: The benzyl group enhances lipophilicity (logP ~2.5 estimated), reducing aqueous solubility compared to 2-(methyl-amino)-ethanol (logP ~-0.5) .

Crystallographic and Conformational Analysis

The crystal structure of (E)-2-[(1-Benzylpiperidin-4-yl)iminomethyl]phenol reveals:

  • Intramolecular hydrogen bonds : O–H⋯N interactions stabilize the molecular conformation .
  • Packing interactions : Intermolecular O–H⋯O bonds form a network along the b-axis, influencing crystal stability .

For the target compound, the ethanol group may similarly engage in hydrogen bonding, but the benzyl-piperidine substituent could lead to distinct packing motifs, affecting crystallinity and formulation properties.

Biological Activity

2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol, a piperidine derivative, is gaining attention in medicinal chemistry due to its diverse biological activities. This compound features a benzyl group and an amino ethanol moiety, which contribute to its pharmacological potential. Research indicates that it may possess antimicrobial, anticancer, and neuropharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Receptor Binding : It may bind to neurotransmitter receptors, influencing neurotransmission and potentially offering therapeutic effects for neurological disorders.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are significant in the treatment of Alzheimer's disease and other cognitive disorders .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 - 0.025 mg/mL
Escherichia coli0.0195 mg/mL
Bacillus mycoides0.0048 mg/mL
Candida albicans0.039 mg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents .

Anticancer Activity

The compound has also shown promise in anticancer research. Studies indicate that it may inhibit the growth of various cancer cell lines, including:

  • Lung Cancer
  • Breast Cancer (MDA-MB-231)
  • Colorectal Cancer

In vitro assays demonstrated significant antiproliferative effects, particularly against breast cancer cells, highlighting its potential as an anticancer agent .

Neuropharmacological Effects

In neuropharmacology, this compound is being explored for its potential therapeutic effects on neurodegenerative diseases. Its ability to inhibit AChE suggests it could enhance cholinergic transmission, which is often impaired in conditions like Alzheimer's disease .

Case Studies and Research Findings

  • Study on Antimicrobial Properties : A comprehensive study evaluated the antimicrobial efficacy of various piperidine derivatives, including this compound. The findings indicated that this compound exhibited superior activity against Gram-positive bacteria compared to other derivatives .
  • Anticancer Evaluation : In a series of experiments assessing the anticancer potential of piperidine derivatives, this compound was identified as one of the most effective compounds against MDA-MB-231 cells, achieving IC50 values significantly lower than those of standard chemotherapeutics .
  • Neuropharmacological Studies : A recent investigation into the effects of this compound on cognitive function showed promising results in animal models, suggesting improvement in memory and learning tasks when administered at specific dosages .

Q & A

Basic: What are the established synthetic routes for 2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol, and what are the critical parameters influencing yield and purity?

Methodological Answer:
The synthesis typically involves multi-step organic reactions, including alkylation of piperidine derivatives and subsequent functionalization. Key steps include:

  • N-Alkylation: Reaction of 1-benzylpiperidin-4-amine with methylating agents (e.g., methyl iodide) under basic conditions (e.g., K₂CO₃) to introduce the methylamino group .
  • Ethanol Moiety Addition: Coupling with bromoethanol or ethylene oxide in polar aprotic solvents (e.g., DMF) at controlled temperatures (60–80°C) to minimize side reactions .
  • Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water mixtures) to achieve >95% purity.
    Critical Parameters:
  • pH control during alkylation to avoid over-methylation.
  • Solvent choice and reaction time to prevent epoxide ring-opening side products .

Basic: How is the structural characterization of this compound performed using spectroscopic and crystallographic techniques?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 2.4–3.1 ppm (piperidine protons), δ 3.6–3.8 ppm (CH₂-N-CH₂ ethanol backbone), and δ 7.2–7.4 ppm (benzyl aromatic protons) confirm connectivity .
    • ¹³C NMR: Signals at 50–60 ppm (piperidine carbons) and 60–70 ppm (ethanol carbons) validate the backbone structure .
  • Mass Spectrometry (HRMS): Molecular ion [M+H]⁺ at m/z 277.2154 (calculated for C₁₅H₂₄N₂O) confirms molecular formula .
  • X-ray Crystallography: Resolves bond angles (e.g., N-C-C-O dihedral angle ≈ 110°) and spatial arrangement, critical for understanding stereoelectronic effects .

Advanced: How can computational modeling predict the compound's interaction with neurological receptors (e.g., neurotensin receptors), and what experimental validation methods are recommended?

Methodological Answer:

  • Docking Studies: Use Schrödinger Suite or AutoDock Vina to model binding to neurotensin receptor 1 (NTSR1). Focus on hydrogen bonding between the ethanolamine group and Glu²⁹⁸/Asn³⁰⁰ residues .
  • Molecular Dynamics (MD): Simulate ligand-receptor complexes in lipid bilayers (100 ns trajectories) to assess stability of binding poses .
  • Validation:
    • Radioligand Displacement Assays: Compare IC₅₀ values with known NTSR1 agonists (e.g., [³H]-neurotensin) .
    • cAMP Inhibition Assays: Measure intracellular cAMP reduction in HEK293 cells expressing NTSR1 to confirm functional activity .

Advanced: What strategies address discrepancies in reported biological activity data (e.g., cytotoxicity vs. neuroprotective effects) across different studies?

Methodological Answer:

  • Meta-Analysis Framework:
    • Standardize Assay Conditions: Compare studies using identical cell lines (e.g., SH-SY5Y neurons) and exposure times (24–48 hr) to minimize variability .
    • Dose-Response Curves: Re-evaluate data using normalized IC₅₀/EC₅₀ values and Hill coefficients to identify outlier results .
  • Mechanistic Profiling:
    • ROS Scavenging Assays: Quantify reactive oxygen species (ROS) reduction to distinguish neuroprotection from direct cytotoxicity .
    • Apoptosis Markers: Use flow cytometry (Annexin V/PI staining) to differentiate apoptotic vs. necrotic cell death pathways .

Advanced: How can thermodynamic properties (e.g., vaporization enthalpy, solubility) be experimentally determined or predicted for this compound?

Methodological Answer:

  • Vaporization Enthalpy (ΔHvap):
    • Transpiration Method: Measure mass loss in a carrier gas stream at varying temperatures (25–100°C) .
    • Prediction: Apply the "centerpiece" approach using 2-(methyl-amino)-ethanol as a reference, adjusting for benzyl group contributions via group-additivity .
  • Aqueous Solubility:
    • Shake-Flask Method: Dissolve compound in phosphate buffer (pH 7.4) at 25°C, quantify via UV-Vis (λ = 270 nm) .
    • COSMO-RS Simulations: Predict solubility using quantum chemically derived σ-profiles (software: COSMOtherm) .

Basic: What in vitro models are suitable for preliminary neuropharmacological screening of this compound?

Methodological Answer:

  • Primary Neuronal Cultures: Isolate rat cortical neurons to assess neuroprotection against glutamate-induced excitotoxicity (measure LDH release) .
  • Immortalized Cell Lines:
    • PC12 Cells: Differentiate with NGF to study neurite outgrowth enhancement .
    • SH-SY5Y: Treat with Aβ₂₅–₃₅ to model Alzheimer’s-like pathology and evaluate amyloid aggregation inhibition (Thioflavin T assay) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol
Reactant of Route 2
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2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol

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